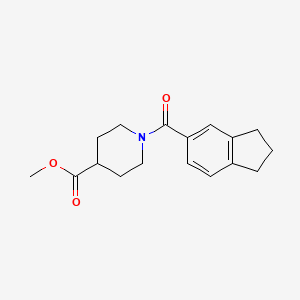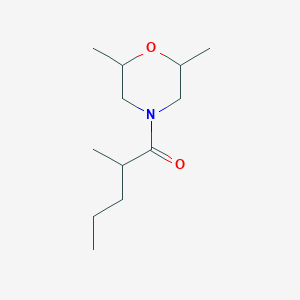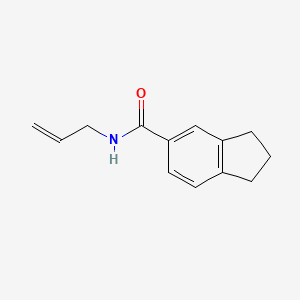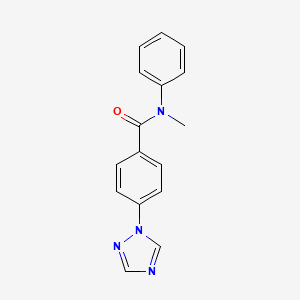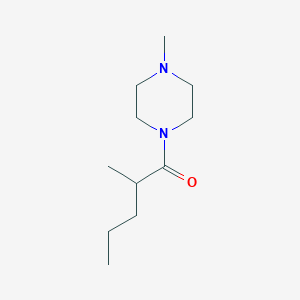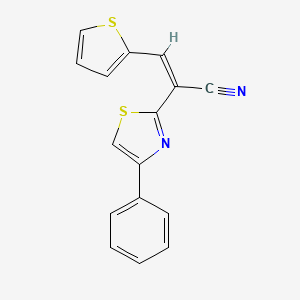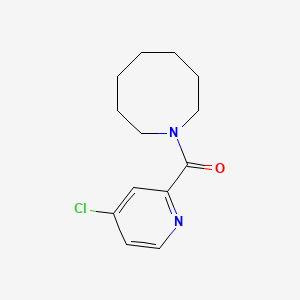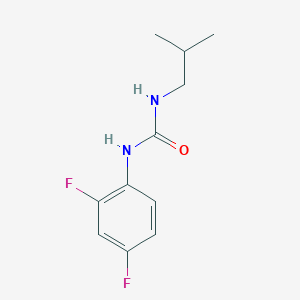
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insecticide in agriculture and forestry to control pests such as caterpillars, beetles, and flies. Diflubenzuron is a highly effective insecticide due to its ability to inhibit the synthesis of chitin, which is an essential component of the exoskeleton of insects.
Wirkmechanismus
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. Chitin is responsible for providing structural support and protection to the insect's body. By inhibiting chitin synthesis, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean disrupts the formation of the insect's exoskeleton, leading to death.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been found to have minimal impact on non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms, such as fish and crustaceans. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been shown to have a low toxicity to humans, and there is no evidence of carcinogenic or mutagenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean is a highly effective insecticide, and its use in pest control has been widely documented. It is relatively easy to synthesize and has a long shelf life. However, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean can be expensive to produce, and its effectiveness can be reduced by factors such as weather conditions and insect resistance.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean. One area of interest is the development of new formulations of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean that are more effective and have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of insect-borne diseases such as malaria and dengue fever. Additionally, research could be conducted to explore the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of agricultural pests in developing countries.
Synthesemethoden
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean involves the reaction of 2,4-difluoroaniline with isobutyl isocyanate in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been extensively studied for its insecticidal properties and its potential use in pest control. It has been found to be highly effective against a wide range of insect pests, including the spruce budworm, gypsy moth, and diamondback moth. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has also been used in the control of mosquitoes and black flies.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJFWJMIKHXNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

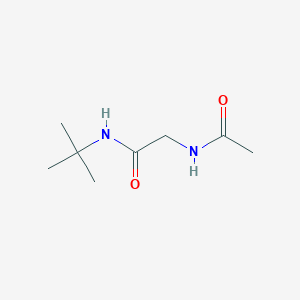
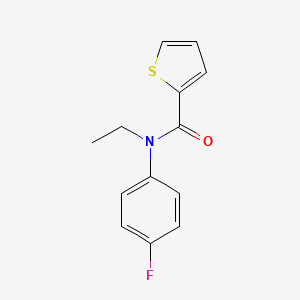
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
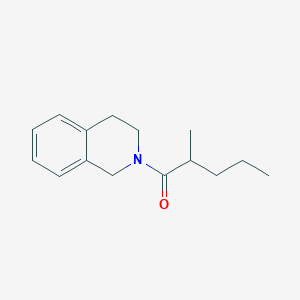
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
